N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14954960
InChI: InChI=1S/C13H15BrN2O2/c1-18-9-13(17)15-5-7-16-6-4-10-2-3-11(14)8-12(10)16/h2-4,6,8H,5,7,9H2,1H3,(H,15,17)
SMILES:
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide

CAS No.:

Cat. No.: VC14954960

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide -

Specification

Molecular Formula C13H15BrN2O2
Molecular Weight 311.17 g/mol
IUPAC Name N-[2-(6-bromoindol-1-yl)ethyl]-2-methoxyacetamide
Standard InChI InChI=1S/C13H15BrN2O2/c1-18-9-13(17)15-5-7-16-6-4-10-2-3-11(14)8-12(10)16/h2-4,6,8H,5,7,9H2,1H3,(H,15,17)
Standard InChI Key BVNCHKVCUXMYMH-UHFFFAOYSA-N
Canonical SMILES COCC(=O)NCCN1C=CC2=C1C=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6-bromoindole core linked via an ethyl chain to a 2-methoxyacetamide group (Figure 1). The indole scaffold is aromatic, with the bromine atom at position 6 enhancing electron-withdrawing properties and influencing binding interactions . The ethyl linker provides flexibility, while the methoxyacetamide moiety introduces hydrogen-bonding capabilities through its carbonyl and ether oxygen atoms.

Key Structural Features:

  • Indole core: A bicyclic structure with a pyrrole fused to a benzene ring.

  • 6-Bromo substitution: Modulates electronic properties and steric bulk, critical for target engagement .

  • Ethyl linker: Balances rigidity and flexibility for optimal spatial orientation.

  • 2-Methoxyacetamide: Enhances solubility and participates in polar interactions with biological targets .

Physicochemical Parameters

While experimental data for this specific compound are unavailable, predictions based on analogs suggest:

  • Molecular weight: ~351.2 g/mol

  • LogP: ~2.5 (moderate lipophilicity)

  • Hydrogen bond donors/acceptors: 2/3

  • Polar surface area: ~60 Ų (indicative of moderate membrane permeability) .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide likely follows a multi-step approach analogous to methods described for related indole derivatives :

Step 1: Alkylation of 6-Bromoindole

6-Bromoindole undergoes N-alkylation with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to yield 1-(2-bromoethyl)-6-bromo-1H-indole .

Step 2: Amide Formation

The bromoethyl intermediate reacts with 2-methoxyacetic acid under peptide coupling conditions (e.g., EDC/HOBt) to form the acetamide moiety .

Representative Reaction Scheme:

  • Alkylation:
    6-Bromoindole+1,2-dibromoethaneK2CO3,DMF1-(2-bromoethyl)-6-bromo-1H-indole\text{6-Bromoindole} + 1,2\text{-dibromoethane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 1\text{-(2-bromoethyl)-6-bromo-1H-indole}

  • Amidation:
    1-(2-bromoethyl)-6-bromo-1H-indole+2-methoxyacetic acidEDC, HOBtTarget Compound1\text{-(2-bromoethyl)-6-bromo-1H-indole} + \text{2-methoxyacetic acid} \xrightarrow{\text{EDC, HOBt}} \text{Target Compound}

Analytical Characterization

Key characterization data for analogous compounds include:

  • ¹H NMR: Indole protons (δ 7.2–7.8 ppm), ethyl linker (δ 3.6–4.2 ppm), methoxy group (δ 3.3 ppm) .

  • HPLC: Purity ≥95% with reverse-phase C18 columns .

  • Mass Spectrometry: Molecular ion peak at m/z 351.2 (M+H⁺) .

Biological Activity and Mechanism of Action

Antibacterial Applications

Indole-based inhibitors of bacterial cystathionine γ-lyase (bCSE), such as NL1 and NL2, demonstrate potent activity (IC₅₀ < 1 μM) . The acetamide group in N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide could mimic enzyme substrates, competitively inhibiting bCSE and disrupting bacterial redox homeostasis .

Structure–Activity Relationships (SAR)

  • Bromo Position: 6-Substitution optimizes steric and electronic complementarity with target binding pockets .

  • Linker Length: Ethyl chains balance flexibility and rigidity, as seen in HIV fusion inhibitors .

  • Acetamide Substituents: Methoxy groups improve solubility without compromising binding affinity .

Comparative Analysis with Related Compounds

Analog Comparison

CompoundTargetEC₅₀/IC₅₀Key Features
6j HIV-1 gp41200 nM6-Bromoindole, ester substituent
NL1 bCSE850 nM6-Bromoindole, glycine-amide linker
N-[2-(2-Bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide N/AN/A2-Bromo isomer, lower steric hindrance

The 6-bromo isomer in the target compound likely offers superior target engagement compared to the 2-bromo analog due to optimized spatial positioning .

Future Directions and Challenges

Therapeutic Optimization

  • Prodrug Development: Ester-to-acid hydrolysis (as in 6j6k) could enhance bioavailability .

  • Resistance Profiling: Testing against T20-resistant HIV strains will validate target specificity .

Synthetic Challenges

  • Isomer Separation: Bromine position affects activity; rigorous HPLC or chiral resolution is essential .

  • Scalability: Multi-gram synthesis requires optimized coupling conditions and purification protocols .

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